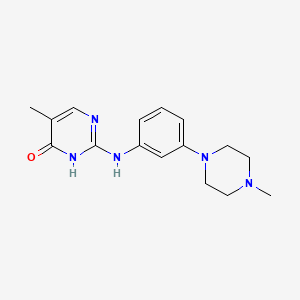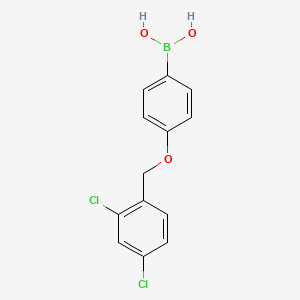
4-(2,4-Dichlorophenylmethoxy)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dichlorophenylmethoxy)phenylboronic acid is a boronic acid derivative. Boronic acids are known to readily complex with 1,2- and 1,3-cis-diol compounds, including those found in carbohydrates, through reversible boronate ester formation in an aqueous solution . This unique property has led to the extensive study of boronic acids in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid is represented by the formula C13H11BCl2O3 . The molecular weight is 296.94 . Further structural analysis such as two-dimensional fingerprints and Hirshfeld surface analysis can be performed using tools like Crystal Explorer .Chemical Reactions Analysis
Boronic acids, including 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid, are commonly used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . They can also be used as building blocks and synthetic intermediates .Scientific Research Applications
4-(2,4-Dichlorophenylmethoxy)phenylboronic acid is a chemical compound with potential relevance in various scientific research fields. While the specific studies on this compound are not directly available, insights can be drawn from research on similar compounds within the same family, such as 2,4-dichlorophenoxyacetic acid (2,4-D), benzoxaboroles, and phenylboronic acids. These compounds have been extensively studied for their applications in environmental science, analytical chemistry, and pharmaceuticals, providing a context for understanding the potential research applications of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid.
Environmental Impact and Remediation Studies
Research on 2,4-D, a herbicide closely related to the chemical structure of interest, offers insights into environmental impact and remediation strategies. The environmental fate, toxicology, and methods for the removal of such compounds from water sources have been a significant focus. For instance, studies have explored the sorption behavior of 2,4-D and related phenoxy herbicides in soil and their biodegradation, highlighting the importance of understanding the environmental behaviors of similar compounds for effective management and remediation efforts (Muszyński et al., 2019).
Biological and Pharmacological Applications
The pharmacological potential of benzoxaboroles and phenylboronic acids, which share structural similarities with 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid, has been widely recognized. These compounds have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and potential antidiabetic effects. For example, benzoxaboroles have been reviewed for their biological activity and clinical trials, suggesting a role for similar compounds in drug discovery and development (Adamczyk-Woźniak et al., 2009).
Analytical Chemistry and Sensor Development
Phenylboronic acids have been utilized in developing electrochemical biosensors for detecting sugars and other analytes. The ability of these compounds to selectively bind to diols forms the basis for innovative sensor technologies that could have applications in medical diagnostics and environmental monitoring. This area of research indicates the potential utility of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid in the development of new sensing materials and devices (Anzai, 2016).
Future Directions
Boronic acids have been gaining interest in medicinal chemistry due to their unique properties . They have shown potential in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This suggests that the study of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid and other boronic acids could lead to the development of new promising drugs .
properties
IUPAC Name |
[4-[(2,4-dichlorophenyl)methoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BCl2O3/c15-11-4-1-9(13(16)7-11)8-19-12-5-2-10(3-6-12)14(17)18/h1-7,17-18H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZXYAVYBZVAJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BCl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655850 |
Source


|
| Record name | {4-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid | |
CAS RN |
1256355-75-5 |
Source


|
| Record name | {4-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

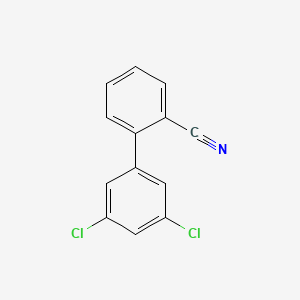
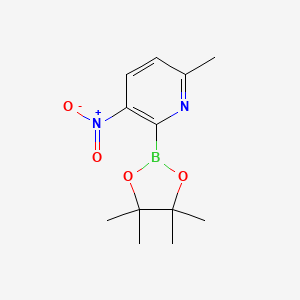
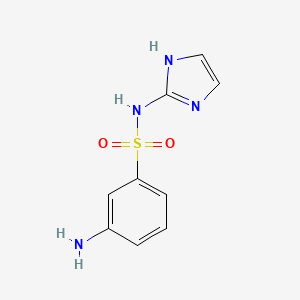
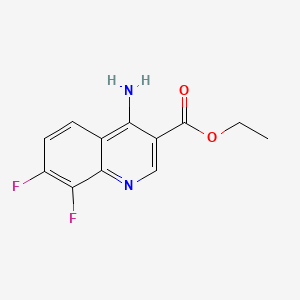
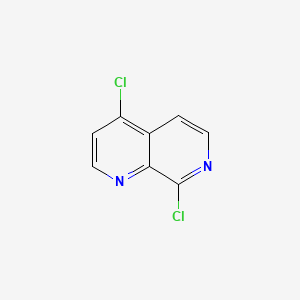
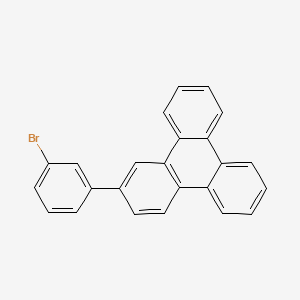
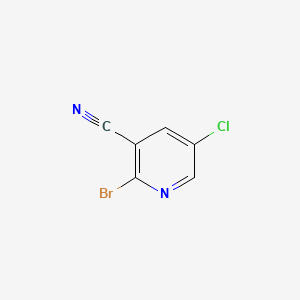
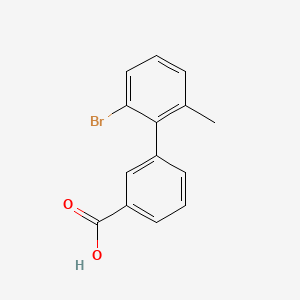
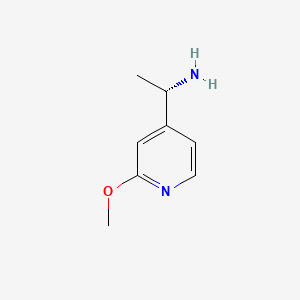
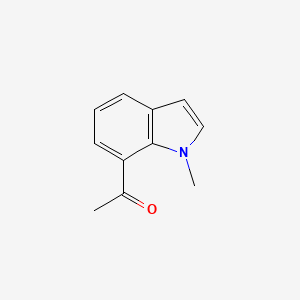
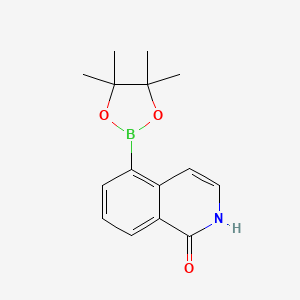
![1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B572033.png)
![3'-Fluoro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B572035.png)
